molecular formula C15H18IN3O3 B4326367 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide

Cat. No. B4326367
M. Wt: 415.23 g/mol
InChI Key: IKVFFOYBBVZOPL-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide, also known as DIPEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide is not yet fully understood. However, it is believed to act as a co-catalyst for various reactions, including cross-coupling reactions, amidation reactions, and esterification reactions. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide may also act as a base in some reactions, facilitating the deprotonation of acidic substrates.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide has been shown to have minimal toxicity and low levels of side effects in laboratory experiments. However, its biochemical and physiological effects on living organisms are not yet fully understood. Further research is needed to determine the potential long-term effects of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide exposure on humans and other organisms.

Advantages and Limitations for Lab Experiments

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide has several advantages for use in laboratory experiments, including its low toxicity, high stability, and compatibility with a wide range of solvents and substrates. However, it also has some limitations, including its relatively high cost and limited availability in some regions.

Future Directions

There are several potential future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide, including:
1. Development of new synthetic methods for N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide and its derivatives
2. Investigation of the potential applications of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide in the synthesis of new drugs and materials
3. Study of the biochemical and physiological effects of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide on living organisms
4. Exploration of the potential use of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide as a co-catalyst in new types of reactions
5. Development of new analytical methods for the detection and quantification of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide in various samples.
Conclusion:
In conclusion, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide is a chemical compound that has significant potential for use in various fields, including medicinal chemistry, biochemistry, and materials science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide and its derivatives for use in various applications.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. In biochemistry, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide has been used as a reagent for peptide synthesis and as a catalyst for various reactions. In materials science, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide has been employed in the synthesis of metal-organic frameworks and other functional materials.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-iodopyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18IN3O3/c1-21-13-4-3-11(7-14(13)22-2)5-6-17-15(20)10-19-9-12(16)8-18-19/h3-4,7-9H,5-6,10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVFFOYBBVZOPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C=C(C=N2)I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18IN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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